3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE
Overview
Description
3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE is an organic compound that features a phenylsulfonyl group attached to a pyrimidinylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE typically involves the reaction of a pyrimidine derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another compound with a phenylsulfonyl group, used in various organic synthesis reactions.
Phenylsulfonylindoles: Compounds with a phenylsulfonyl group attached to an indole ring, used in medicinal chemistry.
Uniqueness
3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE is unique due to the combination of the phenylsulfonyl group with the pyrimidinylpropanamide backbone. This structure provides distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-pyrimidin-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-14-8-4-9-15-13)7-10-20(18,19)11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKLOZZQAZICPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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